1-Bromo-3,4-dichloro-2-nitrobenzene
Description
1-Bromo-3,4-dichloro-2-nitrobenzene is a halogenated nitrobenzene derivative with a bromine atom at position 1, chlorine atoms at positions 3 and 4, and a nitro group at position 2. For instance, 1-bromo-3,4-dichlorobenzene (CAS: 18282-59-2) is a commercially available analog lacking the nitro group, with molecular weight 226.89 g/mol and applications in organic synthesis . The addition of a nitro group at position 2 likely enhances its electrophilicity, making it useful in coupling reactions or as an intermediate in agrochemical or dye synthesis, similar to other nitroaromatics .
Properties
CAS No. |
1805023-64-6 |
|---|---|
Molecular Formula |
C6H2BrCl2NO2 |
Molecular Weight |
270.89 g/mol |
IUPAC Name |
1-bromo-3,4-dichloro-2-nitrobenzene |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |
InChI Key |
AUIPRUDRLHQQFD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)Cl)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 1-bromo-3,4-dichloro-2-nitrobenzene with structurally related compounds:
Key Differences and Implications
Substituent Effects on Reactivity: The nitro group in 1-bromo-3,4-dichloro-2-nitrobenzene increases electrophilicity compared to non-nitro analogs like 1-bromo-3,4-dichlorobenzene, enhancing its suitability for nucleophilic aromatic substitution (NAS) reactions .
Toxicity and Safety: 1,4-Dichloro-2-nitrobenzene exhibits significant toxicity in mice (e.g., tumor-associated mortality at 2000 ppm) and is classified as harmful if swallowed (H302) . Brominated aromatics like 4-bromo-1,2-diaminobenzene are flagged for restricted industrial use, but specific hazards for the target compound remain uncharacterized .
Industrial Applications :
- 1-Bromo-3,5-dichlorobenzene is employed in PEG/dioxane solvent systems for catalytic C-O coupling reactions, achieving high product selectivity under CO₂ pressure . The nitro derivative may find similar utility in heterogeneous catalysis.
- 1,4-Dichloro-2-nitrobenzene is a precursor in diazo dye synthesis, whereas brominated analogs like the target compound could serve in specialized dye or pharmaceutical intermediates .
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